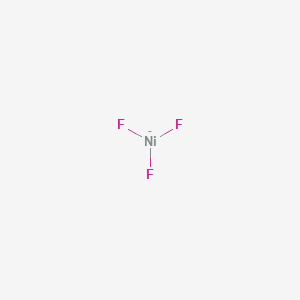

Trifluoronickelate(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoronickelate(1-) is a nickel coordination entity and a perfluorometallate anion.

Aplicaciones Científicas De Investigación

Negative Thermal Expansion

Cubic scandium trifluoride (ScF3) exhibits large negative thermal expansion over a wide temperature range. Inelastic neutron scattering experiments have shown a significant anharmonic contribution and thermal stiffening of modes, attributed to the motion of F atoms transverse to their bond direction in the DO9 structure of ScF3. This contributes to phonon stiffening with temperature and a significant part of the negative thermal expansion (Li et al., 2011).

Sustainable Chemistry and Nucleophilic Trifluoromethylation

Trifluoromethane, derived from polytetrafluoroethylene manufacture, has been utilized for the generation of trifluoromethyl carbanions and subsequent trapping with electrophiles. This process, achieved in a flow reactor setup, leverages modern in-line analytical tools for accurate reagent dosing, highlighting an advancement in sustainable chemistry (Musio et al., 2018).

Catalytic Fluoride-Rebound Mechanism

A borane-catalyzed formal C(sp3)-CF3 reductive elimination from Au(III) has been discovered, proceeding via fluoride abstraction, migratory insertion, and C-F reductive elimination. This catalytic fluoride-rebound mechanism facilitates the synthesis of complex organic derivatives with trifluoromethyl compounds (Levin et al., 2017).

Organotrifluoroborates in Cross-Coupling Reactions

Organotrifluoroborates have been identified as an alternative for use in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions. Their stability towards various reagents allows manipulation of remote functional groups while retaining the carbon-boron bond (Molander & Ellis, 2007).

Tris(pentafluorophenyl)borane in Organic and Organometallic Chemistry

Tris(pentafluorophenyl)borane, known for its role in homogeneous Ziegler-Natta chemistry, has been increasingly used in various catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its strong boron Lewis acidity makes it a versatile reagent for numerous reactions (Erker, 2005).

Advancements in Borylation Chemistry

Tris(pentafluorophenyl)borane's high Lewis acidity, derived from its C6F5 rings, has seen extensive applications in reactions like borylation, hydrogenation, and frustrated Lewis pair chemistry. Its properties have paved the way for advancements in boron chemistry related to borylation reactions (Lawson & Melen, 2017).

Propiedades

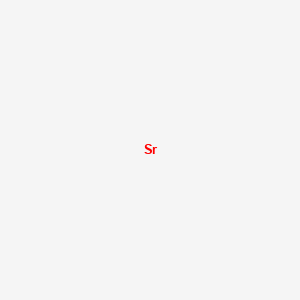

Fórmula molecular |

F3Ni- |

|---|---|

Peso molecular |

115.689 g/mol |

Nombre IUPAC |

trifluoronickel(1-) |

InChI |

InChI=1S/3FH.Ni/h3*1H;/q;;;+2/p-3 |

Clave InChI |

SQRFIGJRPMXVGC-UHFFFAOYSA-K |

SMILES |

F[Ni-](F)F |

SMILES canónico |

F[Ni-](F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)